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Introduction

AZD7687 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an
enzyme crucial for the final step of triglyceride synthesis. Developed as a potential therapeutic
for metabolic diseases, the translational journey of AZD7687 from preclinical rodent models to
human clinical trials has revealed significant species-specific differences in its effects. This
guide provides a comprehensive comparison of the pharmacological effects, particularly on
lipid metabolism and gastrointestinal tolerability, of AZD7687 in human versus rodent systems,
supported by experimental data and detailed methodologies.

In Vitro Potency: A Tale of Two Species

AZD7687 demonstrates potent inhibition of both human and rodent DGAT1 in in vitro assays.
The half-maximal inhibitory concentration (IC50) values are comparable, indicating a similar
intrinsic affinity for the target enzyme in both species.

Species Enzyme IC50 (nM)
Human DGAT1 ~80
Mouse DGAT1 ~100

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b605777?utm_src=pdf-interest
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/product/b605777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

In Vivo Efficacy: Lowering Triglycerides

In both humans and rodents, AZD7687 has demonstrated efficacy in reducing the excursion of
postprandial triglycerides, a key indicator of DGAT1 inhibition in the gut.

Human Studies

In a first-in-human single ascending dose study, AZD7687 markedly reduced the postprandial
increase in triglycerides in healthy male subjects after a high-fat meal.[1] A dose-dependent
effect was observed, with doses of 5 mg and higher leading to a greater than 75% reduction in
the incremental area under the curve (AUC) for triglycerides.[1]

% Reduction in

Number of ] ]
Dose of AZD7687 . Meal Triglyceride AUC
Subjects
(vs. Placebo)
5mg 6 60% fat >75%
10 mg 6 60% fat >75%
20 mg 6 60% fat >75%

Rodent Studies

A cross-species pharmacokinetic/pharmacodynamic (PK/PD) modeling study that included data
from mice and rats showed that AZD7687 effectively lowered postprandial triglycerides in an
oral lipid tolerance test (OLTT).[2] The in vivo IC50 for the free (unbound) drug concentration

was estimated to be 0.081 pmol/L in mice.[2]

o Effect on
. Dose of . Lipid .
Species Vehicle Postprandial
AZD7687 Challenge . .
Triglycerides
Carboxymethyl 20% soybean oil Dose-dependent
Mouse 0.1, 1, 3 mg/kg ) )
cellulose (CMC) emulsion reduction
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A Tale of Two Guts: The Divergence in
Gastrointestinal Tolerability

The most striking difference between the effects of AZD7687 in humans and rodents lies in its
gastrointestinal (Gl) side effect profile.

Human Intolerance

In human clinical trials, AZD7687 was associated with significant dose-limiting gastrointestinal
side effects, primarily nausea, vomiting, and diarrhea.[1][3] These adverse events were
common at doses that were effective in lowering triglycerides, leading to a narrow therapeutic
window and ultimately halting the drug's development.[3] In a multiple-dose study, 11 out of 18
participants receiving doses greater than 5 mg/day discontinued treatment due to diarrhea.[3]

Rodent Tolerance

In contrast to the human experience, selective inhibition of DGAT1 with compounds like
AZD7687 is generally well-tolerated in rodents, particularly mice, without inducing significant
diarrhea.[4] Studies have shown that in mice, severe watery diarrhea is only induced when
both DGAT1 and DGAT?2 are inhibited simultaneously.[4][5] This suggests a compensatory role
for DGAT2 in the rodent gut that is not as prominent in humans.

Experimental Protocols
Human First-in-Human Study

o Study Design: Single ascending dose, randomized, placebo-controlled trial.
o Participants: 80 healthy male subjects.
« Intervention: Oral administration of AZD7687 (doses ranging from 1 to 60 mg) or placebo.

o Primary Endpoint: Postprandial serum triglyceride excursion measured for 8 hours after a
standardized mixed meal with 60% fat content.

o Safety Assessment: Monitoring of adverse events, including gastrointestinal symptoms.[1]

Rodent Oral Lipid Tolerance Test (OLTT)
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e Animals: Male ICR mice (~25 g).
e Acclimation: Standard laboratory conditions.

« Intervention: Oral gavage of AZD7687 (0.1, 1, or 3 mg/kg) suspended in carboxymethyl
cellulose (CMC) or vehicle alone.

 Lipid Challenge: 30 minutes after drug administration, an oral gavage of a fat emulsion
containing 20% soybean oil was given.

o Endpoint: Measurement of plasma triglycerides at various time points post-lipid challenge.[2]
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Caption: Differential effects of AZD7687 on triglyceride synthesis and Gl tolerability in humans
versus rodents.
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Caption: Comparative experimental workflows for evaluating AZD7687 in humans and rodents.

Conclusion

The case of AZD7687 highlights a critical challenge in drug development: species-specific
differences in pharmacology and toxicology. While the in vitro potency and the primary in vivo
pharmacodynamic effect of reducing postprandial triglycerides were consistent between
humans and rodents, the gastrointestinal tolerability was dramatically different. The severe
diarrhea observed in humans at therapeutic doses was not predicted by preclinical rodent
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models, likely due to the compensatory role of DGAT2 in the rodent gut. This divergence
underscores the importance of understanding species-specific physiology and the limitations of
animal models in predicting all aspects of a drug's effects in humans. For researchers and drug
development professionals, the story of AZD7687 serves as a crucial case study emphasizing
the need for careful consideration of translational biology and the development of more
predictive preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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